3-(P-Tolyl)oxetan-3-amine

Descripción general

Descripción

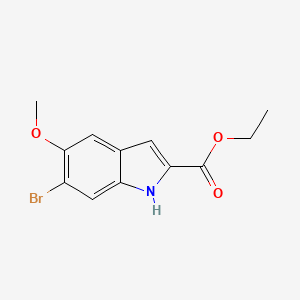

3-(P-Tolyl)oxetan-3-amine is a chemical compound with the molecular formula C10H13NO . It is used in various chemical reactions and has been the subject of several studies .

Synthesis Analysis

The synthesis of this compound involves a tandem strategy that combines allylic amination and ring-opening of oxetanes . Specifically, N-aryl oxetan-3-amines undergo allylic amination with zwitterionic π-allylpalladium, followed by intramolecular ring-opening, resulting in the formation of medium-sized heterocycles .Molecular Structure Analysis

The molecular structure of this compound consists of a four-membered oxetane ring attached to a phenyl group (p-Tolyl). The molecular weight of this compound is 163.22 .Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, it undergoes allylic amination with zwitterionic π-allylpalladium, followed by intramolecular ring-opening, resulting in the formation of medium-sized heterocycles . It can also react with other compounds to form different products .Aplicaciones Científicas De Investigación

Catalytic One-Pot Oxetane to Carbamate Conversions

Oxetanes, including 3-(P-Tolyl)oxetan-3-amine, are integral in synthesizing functionalized carbamates through catalytic one-pot three-component reactions (3CR). This process involves oxetanes, amines, and CO2 and is facilitated by an aluminum-based catalyst. The methodology is significant in the pharmaceutical industry for synthesizing carbamates, including pharmaceutically relevant ones (Guo et al., 2016).

Role in Polymer Synthesis and Drug Discovery

This compound is noted for its utility in polymer synthesis and drug discovery. Its derivative, C(3)-substituted oxetanes, can be utilized to deliver polyether glycols with specific substituents upon polymerization. Additionally, this compound is pivotal in the synthesis of various natural products and drugs, such as the anti-cancer drug Taxol. Its unique properties make it a valuable component in coupling reactions for pharmaceutical applications (Bellinghiere et al., 2015).

Application in Nickel-Catalyzed Cross-Coupling

In the field of catalysis, this compound plays a role in nickel-catalyzed cross-coupling reactions. A study explored the synthesis of NiCl(o-tolyl)(TMEDA) using this compound and its applications in various coupling reactions. This compound demonstrated potential in enhancing the yield and efficiency of these reactions (Magano & Monfette, 2015).

Synthesis of Novel Oxetane β3-Amino Acids

Research on this compound includes the synthesis of novel oxetane β3-amino acids and α, β-peptides. These compounds were synthesized from diacetone glucose (DAG), with the oxetane ring being prepared through nucleophilic cyclization. The resulting peptides exhibited unique conformational patterns, indicating potential applications in peptide-based drug design (Sharma et al., 2015).

Development of Long-Acting IDO1 Inhibitors

In medicinal chemistry, this compound has been used in the development of long-acting indoleamine 2,3-dioxygenase (IDO1) inhibitors. These inhibitors, which feature an oxetane and fluorophenyl group, have shown potential for extended dosing intervals in oncology applications. The synthesis involved novel methodologies and provided a clear path for further drug development (Li et al., 2022).

Safety and Hazards

Propiedades

IUPAC Name |

3-(4-methylphenyl)oxetan-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-8-2-4-9(5-3-8)10(11)6-12-7-10/h2-5H,6-7,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKIMRKFUSZITAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2(COC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid hydrate](/img/structure/B3039713.png)

![9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime](/img/structure/B3039715.png)